molecular formula C18H17Cl2NO3 B2609583 1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 223686-91-7

1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No. B2609583
CAS RN: 223686-91-7
M. Wt: 366.24
InChI Key: SHYISVYUBCSHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a 2,4-dichlorophenoxy group attached to it, which is commonly found in certain types of herbicides .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis and Stereochemical Studies : The synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine derivatives from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline showcases the chemical flexibility of these compounds. Stereochemical configurations and predominant conformations were determined using 1H and 13C NMR spectroscopy, highlighting their structural diversity and potential for further chemical modifications (Kóbor, Sohár, & Fülöp, 1994).

  • Reactivity with Acyl Chlorides : Research on 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives explored their reactivity with acyl chlorides, leading to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives. This demonstrates the compounds' potential for creating a variety of chemically significant structures (Granik et al., 1982).

  • Novel Derivative Synthesis : The use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine for synthesizing novel 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide derivatives highlights the innovation in creating new molecules for potential applications in medicinal chemistry and beyond (Aghekyan et al., 2009).

Potential Applications Beyond Drug Use

  • Ligands for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinolinium derivatives derived from N-methyl-laudanosine and N-methyl-noscapine were synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research highlights the potential of these compounds in studying calcium-activated potassium channels, crucial for understanding various physiological processes (Graulich et al., 2006).

  • Phytochemical Research : A study on the seeds of Calycotome villosa subsp. intermedia isolated a new dihydroisoquinoline-N-oxide alkaloid, elucidated through spectroscopic analysis and X-ray diffraction. This research underlines the importance of these compounds in phytochemical investigations for discovering new natural products with potential biological activities (Elkhamlichi et al., 2017).

properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-22-17-7-11-5-6-21-15(13(11)9-18(17)23-2)10-24-16-4-3-12(19)8-14(16)20/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYISVYUBCSHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2COC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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